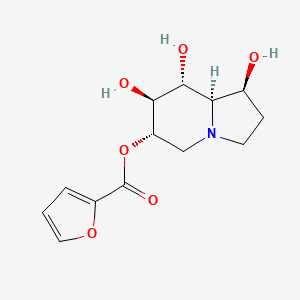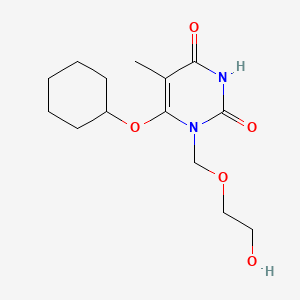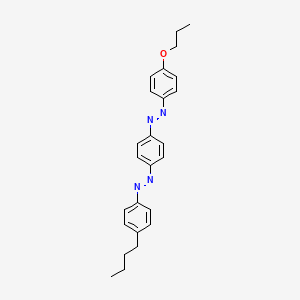![molecular formula C19H32Cl2N2O2 B12799803 [2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride CAS No. 1877-28-7](/img/structure/B12799803.png)
[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride is a chemical compound with a complex structure that includes a phenyl ring substituted with two isopropyl groups and an acetate group linked to a methylpiperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride typically involves multiple steps. One common approach is to start with the phenyl ring substituted with isopropyl groups. The acetate group can be introduced through esterification reactions, and the piperazine moiety can be attached via nucleophilic substitution reactions. The final product is often obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The phenyl ring and piperazine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the phenyl ring and piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or piperazine moiety.
科学研究应用
Chemistry
In chemistry, [2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.
作用机制
The mechanism of action of [2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential as a therapeutic agent.
相似化合物的比较
Similar Compounds
2,6-Diisopropylaniline: This compound shares the isopropyl-substituted phenyl ring but lacks the piperazine and acetate groups.
N,N’-bis(2,6-diisopropylphenyl)ethane-1,2-diimine: Similar in having the isopropyl-substituted phenyl rings but differs in the presence of the diimine linkage.
Uniqueness
What sets [2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride apart is its combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
1877-28-7 |
|---|---|
分子式 |
C19H32Cl2N2O2 |
分子量 |
391.4 g/mol |
IUPAC 名称 |
[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C19H30N2O2.2ClH/c1-14(2)16-7-6-8-17(15(3)4)19(16)23-18(22)13-21-11-9-20(5)10-12-21;;/h6-8,14-15H,9-13H2,1-5H3;2*1H |
InChI 键 |
GAPOCFHTZACNIC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)CN2CCN(CC2)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


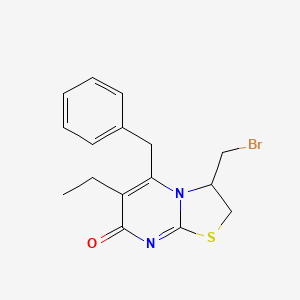
![4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline](/img/structure/B12799726.png)
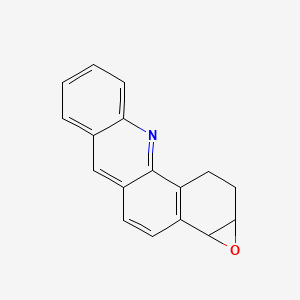
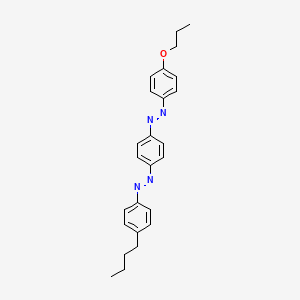
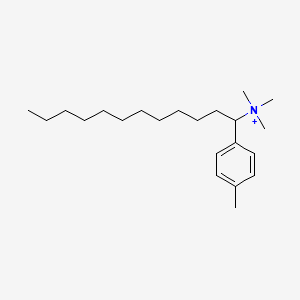
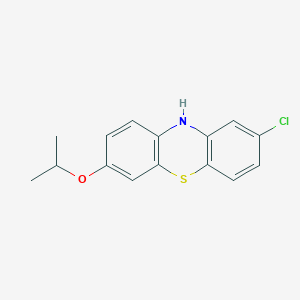
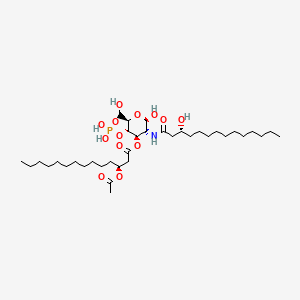
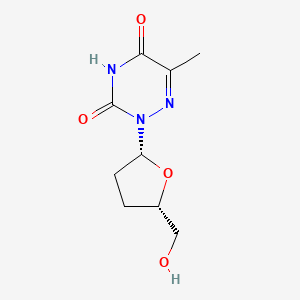
![9-pyridin-4-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12799772.png)
